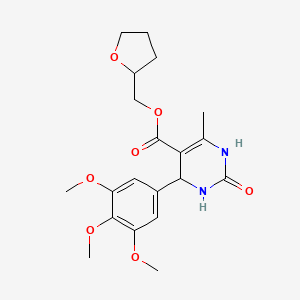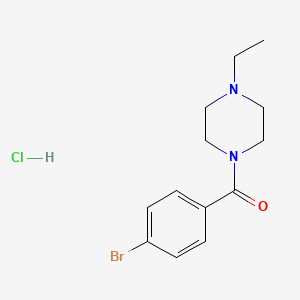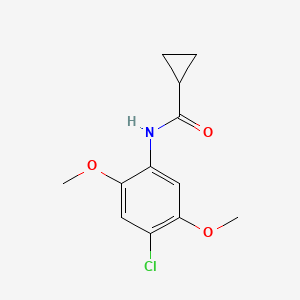![molecular formula C21H21N3O4S B4929741 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as Mpsa and has been studied for its various biochemical and physiological effects.
Mechanism of Action
Mpsa exerts its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell growth and survival. Mpsa has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Mpsa has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose tolerance and insulin sensitivity. Additionally, Mpsa has been found to inhibit the activity of various enzymes and signaling pathways involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
Mpsa has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-tumor and anti-inflammatory activity. However, Mpsa also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, Mpsa has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
Future Directions
There are several future directions for the study of Mpsa. One potential direction is to further investigate its anti-tumor activity and potential use in the treatment of cancer. Another direction is to study its effects on other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of Mpsa for its potential use in the treatment of various diseases.
In conclusion, Mpsa is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been studied for its various biochemical and physiological effects and has shown promising results in the treatment of cancer, inflammation, and diabetes. However, further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Synthesis Methods
The synthesis of Mpsa involves the reaction of 4-(4-methylphenylamino)benzenesulfonamide with 2-chloro-N-(3-pyridinylmethyl)acetamide in the presence of a base. The resulting product is then purified using column chromatography to obtain Mpsa.
Scientific Research Applications
Mpsa has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and diabetes. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Mpsa has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in the treatment of diabetes as it has been found to improve glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16-4-6-18(7-5-16)24-29(26,27)20-10-8-19(9-11-20)28-15-21(25)23-14-17-3-2-12-22-13-17/h2-13,24H,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNSBKLMPOBLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)
![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4929682.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
![7-(4-bromophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4929712.png)

![N-1-naphthyl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929723.png)
![N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4929744.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4929749.png)
![N-[2-(4-chlorophenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4929754.png)

